N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Chemical Biology High-Throughput Screening

N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic small molecule (C14H16N4O3, MW 288.31) belonging to the class of morpholinopyrimidine derivatives. It is commercially cataloged as a biochemical research agent, with its primary known provenance being as a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR) for high-throughput screening.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 1797619-09-0
Cat. No. B2547362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide
CAS1797619-09-0
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H16N4O3/c19-14(11-2-1-7-21-11)16-10-12-15-4-3-13(17-12)18-5-8-20-9-6-18/h1-4,7H,5-6,8-10H2,(H,16,19)
InChIKeyFLSRAKYGGYEQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide (CAS 1797619-09-0) as a Research Tool


N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic small molecule (C14H16N4O3, MW 288.31) belonging to the class of morpholinopyrimidine derivatives. It is commercially cataloged as a biochemical research agent, with its primary known provenance being as a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR) for high-throughput screening [1]. This compound serves as a structural probe, defined by its unique combination of a 4-morpholinopyrimidine core linked via a methylene bridge to a furan-2-carboxamide group, a scaffold distinct from more extensively characterized morpholinopyrimidine drug candidates.

Why N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide Cannot Be Simply Replaced by Other Morpholinopyrimidines


The biological target profile and reactivity of morpholinopyrimidine derivatives are exquisitely sensitive to the substitution pattern on the pyrimidine core. This compound’s specific regioisomerism—a 4-morpholino group and a 2-methyl-furan-2-carboxamide substituent—creates a unique hydrogen bonding and conformational landscape [1]. Close analogs, such as the regioisomer N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1340722-50-0, C13H14N4O3, MW 274.28) [2], differ in the attachment point of the furan carboxamide. These structural variations alter the distance and angle between pharmacophoric elements, which can lead to fundamentally different target binding or lack thereof. For procurement, assuming biological interchangeability between these isoforms without published orthogonal data is a high-risk decision. The quantitative evidence below analyzes the verifiable structural distinctions available to guide an informed selection.

Quantitative Differentiation Evidence for N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide vs. Comparators


Molecular Differentiation From Key Pyrimidine Regioisomer and Linker Variants

The target compound (CAS 1797619-09-0, MW 288.31, C14H16N4O3) possesses a unique molecular formula and mass, differentiating it from the closest pyrimidine regioisomer, N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1340722-50-0, MW 274.28, C13H14N4O3), and the linker-shifted analog N-(2-{6-(morpholin-4-yl)pyrimidin-4-yloxy}ethyl)furan-2-carboxamide (CAS 1171653-85-2, MW 318.33, C15H18N4O4) [1][2]. The 14 Da mass difference relative to the regioisomer arises from an extra methylene bridge, affecting both conformation and lipophilicity. The high purity standard of 95% reported by suppliers provides a baseline for experimental reproducibility .

Medicinal Chemistry Chemical Biology High-Throughput Screening

Disruption of Key Kinase Scaffold Motifs: Pyrimidine Core Methylation

A common strategy to fine-tune potency and selectivity in morpholinopyrimidine kinase inhibitors is the methylation of the pyrimidine ring. The analog N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide incorporates a methyl group at the 4-position of the pyrimidine core . In the broader literature, such methyl groups are known to occupy a small hydrophobic pocket in kinases like PI3K and mTOR, influencing isoform selectivity [1]. By lacking this methyl group, the target compound presents an unsubstituted pyrimidine 4-position (occupied by morpholine) and 6-position, offering a less sterically constrained pharmacophore.

Kinase Inhibitor Design Scaffold Hopping Structure-Activity Relationship (SAR)

Distinction from Non-Furan Carboxamide Isosteres in the Same Core Series

The furan-2-carboxamide head group defines the target compound against analogs with identical morpholinopyrimidine-methyl cores but different acyl groups. For instance, N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide (CAS 1207052-94-5, MW 288.35) uses a cyclopentane ring, while N-((4-morpholinopyrimidin-2-yl)methyl)benzamide (CAS 1797249-37-6, MW 298.34) utilizes a phenyl ring. The furan ring offers distinct electronic properties compared to the purely aliphatic cyclopentane or the aromatic phenyl, with potential for unique pi-stacking, hydrogen bonding via the oxygen atom, and oxidative metabolism. The target compound can therefore be selected specifically for its furan-mediated binding or pharmacokinetic profile in hit-to-lead optimization.

Bioisosterism Chemical Probe Scaffold Diversity

Computational ADME/T Property Prediction vs. Key Analogs

Comparative in silico analysis highlights key distinctions in predicted ADME/T properties. The target compound is predicted to have a lower lipophilicity (XLogP3 = 0.8) compared to its benzamide analog (XLogP3 = ~1.4) [1]. Similarly, its topological polar surface area (TPSA = 83.7 Ų) is higher than the cyclopentane analog (TPSA = 69.6 Ų), indicating the furan oxygen contributes to a significantly different polarity profile [1]. This suggests potentially higher aqueous solubility but lower passive membrane permeability relative to the benzamide analog, a critical factor in designing cell-based assay protocols.

In Silico ADME Drug-likeness Chemical Probe Development

High-Value Research Application Scenarios for N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide


Chemical Biology Probe for PI3K/mTOR Pathway Phenotyping

The compound's structural assignment places it within the morpholinopyrimidine class, a scaffold known for targeting the PI3K/mTOR signaling axis [1]. Given its lack of a methyl group at the pyrimidine 4-position, it can be used as a structurally distinct probe to phenocopy or contrast with known PI3K inhibitors like ZSTK474. Researchers validating target engagement for novel lipid kinase inhibitors can use this compound to explore the steric tolerance of the kinase's affinity pocket in competitive binding assays.

Negative Control Tool for Furan-Containing Molecular Glues

Recent screens have identified furan-2-carboxamide derivatives as components of molecular glue degraders [2]. This compound, with its distinctive morpholinopyrimidine-methyl linker, can serve as a matched negative control in cellular degradation assays. Its procurement is essential for experiments aiming to decouple the contribution of the furan ring from the pyrimidine-morpholine core in recruiting E3 ligase complexes, a key step in validating the mechanism of action for targeted protein degradation.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 288.31 g/mol, the compound sits at the interface of a fragment and a small molecule lead . Its structural complexity, combining three distinct heterocyclic moieties, offers a high degree of pharmacophore diversity per unit of molecular weight. Screening libraries can utilize this compound to interrogate new chemical space on DNA-encoded library (DEL) or protein-observed (19)F NMR screens, where the furan oxygen provides a unique hydrogen bond acceptor pattern compared to common phenyl-based fragments [3].

Analytical Chemistry Reference Standard for Isomeric Purity Studies

The critical structural differentiation from the CAS 1340722-50-0 regioisomer (N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide) makes this compound a necessary analytical reference standard. In synthetic chemistry and process development, procuring and characterizing the reference standard is mandatory to develop and validate HPLC or LC-MS methods capable of resolving these two isomers, ensuring the chemical integrity of lead compounds in later stages of development [4].

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.